molecular formula C17H13N2O4+ B11112879 3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium

3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium

Cat. No.: B11112879
M. Wt: 309.30 g/mol
InChI Key: IBNHULABOVIOAR-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium typically involves the reaction of 2-oxo-2H-chromene derivatives with pyridinium salts under specific conditions. One common method involves the use of glacial acetic acid or acetic anhydride as the solvent in an acidic anhydrous medium . The reaction proceeds through an intramolecular cyclization mechanism, leading to the formation of the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromenyl and pyridinium derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The chromenyl group in its structure allows it to interact with proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium is unique due to the presence of the chromenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H13N2O4+

Molecular Weight

309.30 g/mol

IUPAC Name

1-[2-oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C17H12N2O4/c18-16(21)12-5-3-7-19(9-12)10-14(20)13-8-11-4-1-2-6-15(11)23-17(13)22/h1-9H,10H2,(H-,18,21)/p+1

InChI Key

IBNHULABOVIOAR-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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